
STX140
Descripción general
Descripción
Métodos De Preparación
La síntesis de STX140 implica la sulfamoilación de 2-metoxiestradiol. La reacción generalmente requiere el uso de cloruro de sulfamoilo y una base como piridina o trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de sulfamoilo .
Análisis De Reacciones Químicas
Microtubule Disruption
STX140's primary mechanism involves microtubule disruption, which is essential for mitosis. By binding to tubulin, it prevents the formation of stable microtubules, leading to cell-cycle arrest at the G2/M phase and subsequent apoptosis . Studies have shown that this compound induces significant morphological changes in cancer cells, including depolarization of mitochondrial bioenergetics and activation of apoptotic pathways .
Induction of Apoptosis
Research indicates that this compound activates caspase-3/7 in various cancer cell lines, which are crucial mediators in the apoptotic process. The compound also down-regulates anti-apoptotic proteins such as survivin and XIAP, enhancing its pro-apoptotic effects .
In Vitro and In Vivo Studies
Various studies have explored the efficacy of this compound both in vitro and in vivo. In animal models, particularly transgenic mice with hormone-independent breast cancer, this compound demonstrated significant tumor inhibition compared to traditional therapies like paclitaxel .
Table 3: Comparative Efficacy of this compound vs. Paclitaxel
Parameter | This compound | Paclitaxel |
---|---|---|
Tumor Growth Inhibition | Significant | Moderate |
Induction of Apoptosis | High | Moderate |
Side Effects | Minimal | Significant |
Aplicaciones Científicas De Investigación
STX140 ha sido estudiado extensamente por sus propiedades anticancerígenas. Ha demostrado eficacia en la inhibición del crecimiento de varias líneas celulares cancerosas, incluidas el cáncer de mama, el melanoma y las células de carcinoma de mama resistentes al taxano . Además de sus propiedades anticancerígenas, this compound se ha investigado por su potencial para tratar otras enfermedades, como los trastornos neurodegenerativos y las enfermedades inflamatorias .
Mecanismo De Acción
STX140 ejerce sus efectos al interrumpir la polimerización de los microtúbulos, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . Interactúa con la tubulina, una proteína que es esencial para la formación de microtúbulos, e inhibe su polimerización. Esta interrupción de la dinámica de los microtúbulos evita la segregación adecuada de los cromosomas durante la división celular, lo que lleva al arresto del ciclo celular y la posterior apoptosis .
Comparación Con Compuestos Similares
STX140 es similar a otros agentes que interrumpen los microtúbulos, como el paclitaxel y el docetaxel. tiene varias propiedades únicas que lo convierten en un agente terapéutico prometedor. A diferencia del paclitaxel y el docetaxel, this compound es eficaz contra las líneas celulares cancerosas resistentes al taxano . Además, this compound ha demostrado una neurotoxicidad reducida en comparación con el paclitaxel, lo que lo convierte en una alternativa potencialmente más segura para el tratamiento del cáncer .
Compuestos similares incluyen:
Paclitaxel: Un agente quimioterapéutico ampliamente utilizado que estabiliza los microtúbulos y evita su despolimerización.
Docetaxel: Otro agente quimioterapéutico que funciona de manera similar al paclitaxel pero tiene un perfil de efectos secundarios diferente.
2-Metoxiestradiol: El compuesto original de this compound, que también tiene propiedades anticancerígenas, pero sufre de una biodisponibilidad oral deficiente.
Actividad Biológica
STX140, also known as 2-Methoxyestradiol-3,17-O,O-bis-sulfamate, is a synthetic derivative of estradiol that has garnered attention for its potential as an anti-cancer agent. It exhibits unique biological activities, particularly in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Microtubule Disruption
this compound primarily functions as a microtubule disruptor. It binds to tubulin, leading to microtubule destabilization, which is critical for cell cycle progression. This disruption results in cell cycle arrest and apoptosis in cancer cells. Research indicates that this compound induces significant changes in mitochondrial bioenergetics, activating caspases involved in the apoptotic pathway .
Apoptotic Pathway Activation
The compound triggers apoptosis through the intrinsic pathway by depolarizing mitochondrial membranes and activating caspases 3 and 7. Additionally, it reduces the expression of anti-apoptotic proteins such as survivin and XIAP, further facilitating cell death .
In Vivo Studies
A significant body of research has demonstrated the efficacy of this compound in various animal models:
- Breast Cancer Models: In C3(1)/SV40 T-Ag transgenic mice, this compound showed superior anti-cancer efficacy compared to paclitaxel, with notable reductions in tumor burden and enhanced survival rates .
- Melanoma Models: In SKMEL-28 melanoma cells, this compound exhibited dose-dependent antiproliferative effects, with an IC50 value decreasing over time. Clonogenic assays confirmed its ability to inhibit colony formation effectively .
In Vitro Studies
This compound has been tested across multiple cancer cell lines:
These studies highlight this compound's potent anti-cancer properties across different types of malignancies.
Case Study 1: Breast Cancer Resistance
In a study investigating taxane-resistant breast cancer models, this compound maintained efficacy despite the presence of drug resistance mechanisms such as P-glycoprotein expression. This highlights its potential as a treatment option for patients with resistant forms of breast cancer .
Case Study 2: Ovarian Cancer
Research on A2780 ovarian carcinoma cells demonstrated that this compound not only induced apoptosis but also inhibited cell proliferation effectively. The compound was found to be less affected by resistance mechanisms compared to conventional chemotherapeutics .
Pharmacokinetics and Bioavailability
This compound exhibits excellent oral bioavailability (approximately 87%), making it a viable candidate for oral administration in clinical settings. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics that enhance its therapeutic potential .
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-3-sulfamoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O7S2/c1-19-8-7-12-13(15(19)5-6-18(19)28-30(21,24)25)4-3-11-9-17(27-29(20,22)23)16(26-2)10-14(11)12/h9-10,12-13,15,18H,3-8H2,1-2H3,(H2,20,22,23)(H2,21,24,25)/t12-,13+,15-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSNIXKAKUZPSI-SSTWWWIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336467 | |
Record name | 2-Methoxyestradiol disulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401600-86-0 | |
Record name | 2-Methoxyestradiol-3,17-O,O-bis(sulfamate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401600860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyestradiol disulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STX-140 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57SQE6LE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.